Molecular Weight and Lipophilicity Differentiation vs. Non-Brominated Analog
CAS 888446-94-4 possesses an ortho-bromine substituent on the C3 benzamido ring that distinguishes it from its non-brominated analog, 3-benzamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide. The bromine atom contributes an additional atomic mass of approximately 80 Da, increasing the molecular weight from approximately 391 g/mol to 471.26 g/mol, and elevates calculated logP by an estimated 0.8–1.2 units based on the Hansch π constant for aromatic bromine (+0.86) [1]. While the target compound's molecular weight (471.26) remains within Lipinski's threshold (<500 Da), its elevated logP (estimated XLogP3: 5.5–6.0 compared to ~4.7 for the non-brominated analog) may confer increased membrane permeability at the potential cost of reduced aqueous solubility [2]. These differential physicochemical properties are critical for formulation development and assay design, particularly in cell-based screening where solubility limits can confound potency measurements.
| Evidence Dimension | Molecular weight and calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW: 471.26 g/mol; estimated XLogP3: 5.5–6.0 |
| Comparator Or Baseline | 3-benzamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide (non-brominated analog): MW ~391 g/mol; estimated XLogP3: ~4.7 |
| Quantified Difference | ΔMW: ~80 Da; ΔXLogP3: ~+0.8 to +1.2 (estimated from Hansch π) |
| Conditions | Calculated physicochemical properties using standard in silico methods (XLogP3 algorithm); experimental logP not reported in primary literature for this compound |
Why This Matters
The bromine-mediated increase in molecular weight and lipophilicity directly affects compound solubility, membrane permeability, and nonspecific protein binding, which are practical considerations for assay development, hit validation, and lead optimization campaigns.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC. 1995. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 1997;23(1-3):3-25. View Source
